molecular formula C6H8BrClN2O2S B2462346 3-Bromo-1-isopropyl-1h-pyrazole-4-sulfonyl chloride CAS No. 1946812-54-9

3-Bromo-1-isopropyl-1h-pyrazole-4-sulfonyl chloride

Cat. No.: B2462346
CAS No.: 1946812-54-9
M. Wt: 287.56
InChI Key: NQLCOWRWEBOBOF-UHFFFAOYSA-N
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Description

3-Bromo-1-isopropyl-1h-pyrazole-4-sulfonyl chloride is a heterocyclic compound that contains both bromine and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-isopropyl-1h-pyrazole-4-sulfonyl chloride typically involves the sulfonation of pyrazoles. One common method is the direct sulfonation of the aromatic ring by chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is highly exothermic and is usually carried out at low temperatures (around -20 to 0°C) in a solvent like chloroform .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using large reactors equipped with mechanical stirrers, reflux condensers, and dropping funnels. The reaction mixture is heated to higher temperatures (140-160°C) for an extended period (up to 12 hours) to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-isopropyl-1h-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, sulfonyl fluorides, and coupled aromatic compounds .

Scientific Research Applications

3-Bromo-1-isopropyl-1h-pyrazole-4-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1-isopropyl-1h-pyrazole-4-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
  • 1,3,5-Trialkyl-1H-pyrazole-4-sulfonyl chlorides

Uniqueness

3-Bromo-1-isopropyl-1h-pyrazole-4-sulfonyl chloride is unique due to the presence of the bromine atom, which can be further functionalized to create a wide variety of derivatives. This makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

3-bromo-1-propan-2-ylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrClN2O2S/c1-4(2)10-3-5(6(7)9-10)13(8,11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLCOWRWEBOBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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